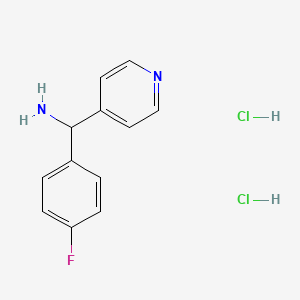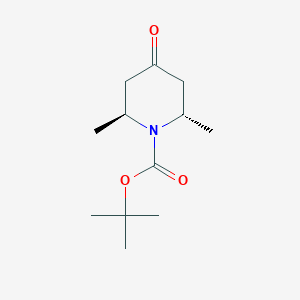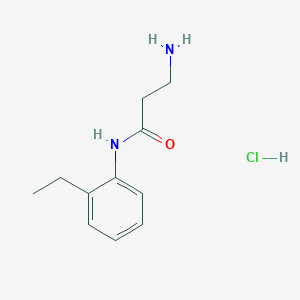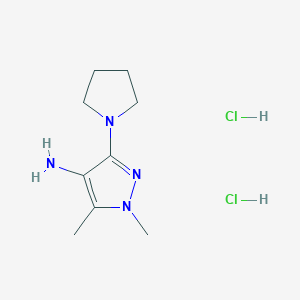
1-(4-Fluorophenyl)-1-pyridin-4-ylmethanamine dihydrochloride
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of piperazine derivatives has been reported in the literature . For instance, Chamakuri et al. reported the synthesis of 2-substituted chiral piperazines via the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step includes aza-Michael addition between diamine and the in situ generated sulfonium salt .
Molecular Structure Analysis
The molecular formula of “1-(4-Fluorophenyl)-1-pyridin-4-ylmethanamine dihydrochloride” is C10H13FN2 • 2HCl . The molecular weight is 253.1 g/mol . The SMILES string representation of the molecule is FC(C=C1)=CC=C1N2CCNCC2.Cl.Cl .
Wissenschaftliche Forschungsanwendungen
Radiopharmaceutical Development
1-(4-Fluorophenyl)-1-pyridin-4-ylmethanamine dihydrochloride has been explored in the synthesis of compounds for imaging dopamine D4 receptors. A study by Eskola et al. (2002) focused on developing a radiopharmaceutical candidate, synthesizing a compound with a high specific radioactivity using this chemical. This research highlights its potential in developing diagnostic tools for neurological disorders (Eskola et al., 2002).
Cancer Research
In cancer research, Schroeder et al. (2009) identified compounds using this compound as potent Met kinase inhibitors. These compounds showed promise in tumor stasis in gastric carcinoma models, underscoring their potential in cancer therapeutics (Schroeder et al., 2009).
Chemical Synthesis and Material Science
Dehghanpour et al. (2009, 2010) investigated the synthesis and characterization of mercury(I) and platinum(II) complexes with ligands derived from 1-(4-Fluorophenyl)-1-pyridin-4-ylmethanamine. These studies contribute to the understanding of metal-organic frameworks and their potential applications in catalysis and material science (Dehghanpour et al., 2009) (Dehghanpour et al., 2010).
Drug Discovery
Vacher et al. (1999) studied novel derivatives of 2-pyridinemethylamine, including compounds related to 1-(4-Fluorophenyl)-1-pyridin-4-ylmethanamine, as selective agonists at 5-HT1A receptors. These findings are significant for developing new treatments for mood disorders (Vacher et al., 1999).
Neuropharmacology
Harrison et al. (2001) researched the synthesis and pharmacological properties of a neurokinin-1 receptor antagonist, incorporating a structure related to 1-(4-Fluorophenyl)-1-pyridin-4-ylmethanamine. This compound showed potential for clinical applications in treating emesis and depression (Harrison et al., 2001).
Wirkmechanismus
- Additionally, it exhibits other actions, including antihistamine , serotonin receptor blocking , and dopamine D2 blocking activity .
- It’s theorized that flunarizine may not inhibit calcium entry into cells directly but rather acts intracellularly, possibly by antagonizing calmodulin , a calcium-binding protein .
Target of Action
Mode of Action
Pharmacokinetics
Action Environment
Biochemische Analyse
Biochemical Properties
It is known that piperazine derivatives, such as para-Fluorophenylpiperazine (pFPP), act mainly as a 5-HT 1A receptor agonist . They also have some affinity for the 5-HT 2A and 5-HT 2C receptors . These compounds have been shown to inhibit the reuptake of serotonin and norepinephrine, and possibly induce their release .
Cellular Effects
Based on its structural similarity to pFPP, it may influence cell function by modulating serotonin and norepinephrine levels . This could potentially impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Piperazine derivatives like pFPP are known to bind to 5-HT receptors, inhibiting the reuptake of serotonin and norepinephrine, and possibly inducing their release . This suggests that 1-(4-Fluorophenyl)-1-pyridin-4-ylmethanamine dihydrochloride might exert its effects through similar mechanisms.
Metabolic Pathways
Pfpp has been found to be an inhibitor of various Cytochrome P450 enzymes in the liver , which may suggest potential interactions with metabolic pathways.
Eigenschaften
IUPAC Name |
(4-fluorophenyl)-pyridin-4-ylmethanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2.2ClH/c13-11-3-1-9(2-4-11)12(14)10-5-7-15-8-6-10;;/h1-8,12H,14H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPBNKZRPKLSSAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=NC=C2)N)F.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl2FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


amino}propanoate](/img/structure/B3095671.png)


![[2-(1H-Benzimidazol-2-yl)ethyl]methylamine dihydrochloride](/img/structure/B3095679.png)

![5,6,7,8-Tetrahydro-4h-pyrazolo[1,5-a][1,4]diazepine-2-carbonitrile hydrochloride](/img/structure/B3095695.png)
![N-[(1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl]ethanamine hydrochloride](/img/structure/B3095701.png)

![2,5-Bis(2-ethylhexyl)-3,6-bis(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B3095709.png)
![2-[(1h-Benzimidazol-2-ylmethyl)thio]ethanol hydrochloride](/img/structure/B3095737.png)
![3-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine dihydrochloride](/img/structure/B3095759.png)

![N-[2-(1-Azepanyl)ethyl]-2-propanamine hydrochloride](/img/structure/B3095774.png)
![[(1-Cyclopentyl-3-pyrrolidinyl)methyl]amine dihydrochloride](/img/structure/B3095777.png)
